BPs and BP-Ds are synthesized through a two-step process [, ]: 1. Formation of Stilbenes: Substituted o-tolunitriles react with benzaldehydes to form stilbenes. 2. Cyclization and Aromatization: The stilbenes undergo cyclization and aromatization in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl4), to yield the final BP or BP-D products. This reaction often results in the formation of isomer pairs, requiring separation techniques to isolate the desired isomers.
BPs are further derivatized to improve their water solubility and potentially enhance their antiproliferative activity []. One approach involves the synthesis of prodrugs. For instance, attempts have been made to create a prodrug of 6-amino-11-(3,4,5-trimethoxyphenyl)benzo[c]phenanthridine []. Another approach focuses on enhancing water solubility by introducing hydrophilic groups. The synthesis of N-[11-(3,4,5-trimethoxyphenyl)benzo[c]phenanthridin-6-yl]ethylene-1,2-diammonium dimethanesulfonate, a compound with improved solubility in aqueous media, exemplifies this strategy [].
BPs and BP-Ds consist of a benzo[c]phenanthridine core structure. The core comprises three fused benzene rings and a central pyridine ring. The 6-amino group and the substituent at the 11-position significantly influence the biological activity of these compounds. Substitutions on the exocyclic amino group are explored to improve water solubility [].
Some BP and BP-D derivatives exhibit antiproliferative activity by interacting with tubulin, a protein crucial for cell division. These compounds may inhibit either tubulin polymerization or depolymerization, disrupting the formation of microtubules, essential components of the cell's cytoskeleton. The disruption of microtubule dynamics ultimately leads to cell cycle arrest and apoptosis, effectively inhibiting tumor cell growth [, ].
Certain BP and BP-D derivatives act as topoisomerase inhibitors [, ]. Topoisomerases are enzymes responsible for relieving torsional stress in DNA during replication and transcription. Inhibiting these enzymes can lead to DNA damage and ultimately induce cell death. The ability of some BP and BP-D derivatives to inhibit topoisomerase I and IIα/β suggests that these compounds can interfere with DNA replication and repair mechanisms, thereby exerting their antiproliferative effects.
One of the main challenges associated with BP and BP-D development is their limited solubility in aqueous solutions [, ]. This poor water solubility can hinder their bioavailability and efficacy as potential anticancer agents. Strategies to improve their water solubility are discussed in section 2.2.
The primary application of BPs and BP-Ds lies in their potential as antiproliferative agents for cancer treatment [, , , ]. Several derivatives exhibit potent cytotoxicity against a variety of human cancer cell lines, including leukemia, breast cancer, and prostate cancer []. For example, 6-amino-11-(3,4,5-trimethoxyphenyl)benzo[c]phenanthridine perchlorate demonstrated significant antitumor activity in the National Cancer Institute's in vivo hollow fiber assay []. Notably, some of these compounds exhibit selectivity towards specific cancer types, indicating their potential for targeted therapies.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5